Comprehensive Technical Guide: Molecular Weight, Formula, and Synthesis of N-[1-(4-bromophenyl)ethyl]urea
Comprehensive Technical Guide: Molecular Weight, Formula, and Synthesis of N-[1-(4-bromophenyl)ethyl]urea
Executive Summary
In the landscape of modern medicinal chemistry, urea derivatives serve as highly versatile pharmacophores, offering exceptional hydrogen-bonding capabilities and structural rigidity. N-[1-(4-bromophenyl)ethyl]urea is a critical intermediate and building block utilized in the synthesis of advanced therapeutics. Characterized by its chiral ethyl linker and reactive aryl bromide moiety, this compound is frequently employed in the development of kinase inhibitors and metabolic enzyme modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and validated synthetic workflows.
Physicochemical Properties & Molecular Descriptors
Understanding the quantitative molecular descriptors of N-[1-(4-bromophenyl)ethyl]urea is foundational for predicting its pharmacokinetic behavior and reactivity in cross-coupling synthesis. The data below summarizes its core properties.
| Property | Value | Derivation Method |
| Molecular Formula | C9H11BrN2O | Structural Analysis |
| Molecular Weight | 243.10 g/mol | Calculated (Standard Atomic Weights) |
| Monoisotopic Mass | 242.005 Da | High-Resolution Mass Spectrometry (HRMS) |
| Hydrogen Bond Donors | 2 | Primary/Secondary Amines in Urea |
| Hydrogen Bond Acceptors | 1 | Carbonyl Oxygen |
| Topological Polar Surface Area | 43.1 Ų | 2D Molecular Topology |
| Rotatable Bonds | 2 | C-C and C-N linker bonds |
Structural Mechanics & Reactivity Profile
The architecture of N-[1-(4-bromophenyl)ethyl]urea is defined by three distinct functional domains, each contributing to its utility in drug design:
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The 4-Bromophenyl Ring: The aryl bromide acts as a highly lipophilic anchor. More importantly, the bromine atom serves as a synthetic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for rapid diversification of the molecular scaffold.
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The Chiral Ethyl Linker: The 1-ethyl substitution introduces a stereocenter. The spatial orientation (either R or S configuration) of the methyl group is often the determining factor for target binding affinity, as it dictates how the molecule occupies chiral hydrophobic pockets within target proteins[1].
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The Urea Moiety: The terminal -NH-CO-NH2 group is a potent bidentate hydrogen bond donor and a single hydrogen bond acceptor. This enables strong, directional interactions with the hinge regions of kinases or the catalytic active sites of metabolic enzymes.
Validated Synthetic Workflows
To synthesize N-[1-(4-bromophenyl)ethyl]urea, two primary pathways are utilized depending on the available starting materials. Both protocols below are designed as self-validating systems, ensuring that intermediate progression can be analytically confirmed before proceeding.
Synthetic workflows for N-[1-(4-bromophenyl)ethyl]urea via cyanate condensation and amination.
Protocol A: Cyanate Condensation (From Amine)
Causality & Rationale: The addition of potassium cyanate (KOCN) to an acidic amine solution generates cyanic acid (HNCO) in situ. The primary amine subsequently performs a nucleophilic attack on the electrophilic carbon of HNCO. The acidic environment is critical; it protonates the cyanate to form the reactive HNCO species, but the pH must be carefully buffered to prevent complete protonation of the starting amine, which would render it non-nucleophilic.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 1-(4-bromophenyl)ethylamine in 20 mL of a 1M HCl aqueous solution. Stir at room temperature until fully homogenized.
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Reagent Addition: Slowly add 15 mmol of KOCN dissolved in 10 mL of deionized water dropwise over 15 minutes.
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Thermal Activation: Elevate the reaction temperature to 60°C and stir for 4 hours.
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Validation Check (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). Stain with Ninhydrin. The disappearance of the amine spot (which turns purple upon heating) confirms reaction completion.
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Isolation: Cool the mixture to 0°C in an ice bath. The product will precipitate as a white solid. Filter under vacuum, wash with cold water, and dry in vacuo.
Protocol B: Isocyanate Amination
Causality & Rationale: The2, enabling rapid carbamylation of amines to form stable urea linkages[2]. Anhydrous THF is selected as the solvent to prevent premature hydrolysis of the isocyanate into a symmetric urea byproduct. Aqueous ammonia is added at 0°C to control the exothermic nature of the nucleophilic addition.
Step-by-Step Methodology:
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Preparation: Dissolve 5 mmol of 1-(4-bromophenyl)ethyl isocyanate in 15 mL of anhydrous THF under an inert nitrogen atmosphere.
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Nucleophilic Addition: Cool the flask to 0°C. Add 10 mL of 28% aqueous ammonia dropwise over 10 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Validation Check (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and run an IR spectrum. The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ validates complete conversion.
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Isolation: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure urea.
Applications in Target-Directed Drug Design
The N-[1-(4-bromophenyl)ethyl]urea scaffold is highly prized in the synthesis of targeted therapeutics due to its favorable steric and electronic profile.
11β-HSD1 Inhibition
Urea derivatives featuring this specific moiety have been extensively utilized in the development of3, a key enzyme implicated in metabolic syndrome and obesity[3]. The urea group competitively binds to the enzyme's active site, preventing the reduction of inactive cortisone into active cortisol.
Mechanism of 11β-HSD1 inhibition by urea derivatives preventing cortisol activation.
Protein Kinase B (PKB/Akt) Modulators
Furthermore, these structural motifs are integral to the4, where the chiral ethyl linker dictates binding affinity within the kinase active site[1]. The precise stereochemistry of the 1-(4-bromophenyl)ethyl group ensures optimal alignment of the urea hydrogen bonds with the kinase hinge region, thereby suppressing aberrant signaling pathways associated with oncology targets.
References
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Benchchem. "1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action." Benchchem Technical Database. 2
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Google Patents. "WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1." World Intellectual Property Organization. 3
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Google Patents. "US11760760B2 - Protein kinase B inhibitors." United States Patent and Trademark Office. 4
Sources
- 1. US11760760B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
